molecular formula C9H16FNO5S B6208976 tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2703775-21-5

tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B6208976
CAS RN: 2703775-21-5
M. Wt: 269.3
InChI Key:
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Description

The compound “tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The “tert-butyl” and “carboxylate” groups are common in organic chemistry and often used in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a fluorosulfonyl group attached to one of the carbons of the ring, a tert-butyl group attached to another carbon, and a carboxylate group attached to yet another carbon of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorosulfonyl, tert-butyl, and carboxylate groups. The fluorosulfonyl group, in particular, is a good leaving group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with fluorosulfonic acid followed by treatment with sodium hydroxide.", "Starting Materials": [ "tert-butyl 3-hydroxypyrrolidine-1-carboxylate", "fluorosulfonic acid", "sodium hydroxide" ], "Reaction": [ "Add fluorosulfonic acid dropwise to a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in dichloromethane at 0°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction by slowly adding ice-cold water and stirring for 30 minutes.", "Extract the organic layer with dichloromethane and wash with water.", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate.", "Dissolve tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate in ethanol and add sodium hydroxide.", "Stir the reaction mixture at room temperature for 2 hours.", "Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane.", "Wash the organic layer with water and dry over anhydrous magnesium sulfate.", "Filter and concentrate the filtrate under reduced pressure to obtain the final product." ] }

CAS RN

2703775-21-5

Product Name

tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C9H16FNO5S

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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